1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
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Overview
Description
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one is a chemical compound that features a pyridine ring attached to an azetidine ring via an ether linkage
Preparation Methods
The synthesis of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one typically involves the reaction of pyridine derivatives with azetidine intermediates. One common synthetic route includes the reaction of 3-hydroxypyridine with azetidin-1-yl ethanone under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Scientific Research Applications
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one can be compared with similar compounds such as:
1-(pyridin-3-yl)ethan-1-one: Lacks the azetidine ring, resulting in different chemical properties and reactivity.
1-(pyridin-3-yl)ethan-1-ol: Contains a hydroxyl group instead of the azetidine ring, affecting its solubility and biological activity.
Azetidine derivatives: These compounds share the azetidine ring but differ in their substituents, leading to variations in their chemical behavior and applications
Properties
IUPAC Name |
1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-8(13)12-6-10(7-12)14-9-3-2-4-11-5-9/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBSVUZRFPUBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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